molecular formula C22H33N3O3 B14795347 benzyl N-[[1-(2-amino-3-methylbutanoyl)piperidin-4-yl]methyl]-N-cyclopropylcarbamate

benzyl N-[[1-(2-amino-3-methylbutanoyl)piperidin-4-yl]methyl]-N-cyclopropylcarbamate

Cat. No.: B14795347
M. Wt: 387.5 g/mol
InChI Key: PSPQRISODUHGMC-UHFFFAOYSA-N
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Description

Benzyl N-[[1-(2-amino-3-methylbutanoyl)piperidin-4-yl]methyl]-N-cyclopropylcarbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a piperidine ring, an amino acid derivative, and a cyclopropylcarbamate group, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-[[1-(2-amino-3-methylbutanoyl)piperidin-4-yl]methyl]-N-cyclopropylcarbamate typically involves multiple steps, including the formation of the piperidine ring, the introduction of the amino acid derivative, and the attachment of the cyclopropylcarbamate group. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening, and automated synthesis platforms to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[[1-(2-amino-3-methylbutanoyl)piperidin-4-yl]methyl]-N-cyclopropylcarbamate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while reduction may produce alkanes or amines.

Scientific Research Applications

Benzyl N-[[1-(2-amino-3-methylbutanoyl)piperidin-4-yl]methyl]-N-cyclopropylcarbamate has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of benzyl N-[[1-(2-amino-3-methylbutanoyl)piperidin-4-yl]methyl]-N-cyclopropylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl N-[[1-(2-amino-3-methylbutanoyl)piperidin-4-yl]methyl]-N-cyclopropylcarbamate
  • This compound

Uniqueness

This compound is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical properties and biological activities compared to other similar compounds.

Properties

Molecular Formula

C22H33N3O3

Molecular Weight

387.5 g/mol

IUPAC Name

benzyl N-[[1-(2-amino-3-methylbutanoyl)piperidin-4-yl]methyl]-N-cyclopropylcarbamate

InChI

InChI=1S/C22H33N3O3/c1-16(2)20(23)21(26)24-12-10-17(11-13-24)14-25(19-8-9-19)22(27)28-15-18-6-4-3-5-7-18/h3-7,16-17,19-20H,8-15,23H2,1-2H3

InChI Key

PSPQRISODUHGMC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)N1CCC(CC1)CN(C2CC2)C(=O)OCC3=CC=CC=C3)N

Origin of Product

United States

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